1,3,5-Trimethylpyrazole-4-boronic acid

描述

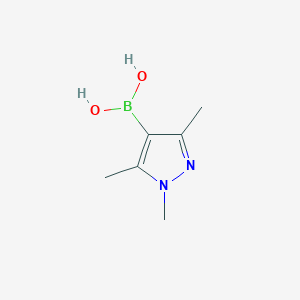

1,3,5-Trimethylpyrazole-4-boronic acid is a heterocyclic organic compound that contains a pyrazole ring substituted with three methyl groups and a boronic acid functional group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

准备方法

Synthetic Routes and Reaction Conditions

1,3,5-Trimethylpyrazole-4-boronic acid can be synthesized through various methods. One common approach involves the reaction of 1,3,5-trimethylpyrazole with a boron reagent such as boron tribromide or boron trichloride under controlled conditions. The reaction typically requires an inert atmosphere and low temperatures to prevent decomposition .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves large-scale reactions using automated equipment to ensure consistency and purity. The process may include steps such as crystallization and purification to obtain the final product in high yield and purity .

化学反应分析

Suzuki-Miyaura Cross-Coupling Reactions

TMPBA serves as a key nucleophile in Suzuki-Miyaura couplings, forming biaryl compounds critical for pharmaceutical intermediates. The reaction typically employs palladium catalysts and bases under anhydrous conditions.

Key Findings

- Heteroaryl Coupling Efficiency : TMPBA reacts with π-deficient heteroaryl bromides (e.g., 6-bromoquinoline) to yield biaryl products in >80% efficiency under optimized conditions (Pd-CataCXiumA-G3 catalyst, potassium trimethylsilanolate base) .

- Solvent Effects : Anhydrous 1,4-dioxane enhances solubility and reaction rates compared to DME for insoluble substrates .

- Trimethyl Borate Additive : Addition of 0.6–2.4 equiv of trimethyl borate accelerates transmetalation by solubilizing boronate intermediates and preventing catalyst poisoning .

| Electrophile | Product Yield (%) | Catalyst System |

|---|---|---|

| 6-Bromoquinoline | 83 | Pd-CataCXiumA-G3/TMSOK |

| 3-Bromopyridine | 77 | Pd-PPh3-G3/TMSOK |

| 5-Bromopyrimidine | 70 | Pd-CataCXiumA-G3/TMSOK |

Oxidation and Reduction Reactions

The boronic acid group in TMPBA undergoes oxidation and reduction to form derivatives with modified electronic properties.

Oxidation

- Reagents : Hydrogen peroxide or NaIO4 converts TMPBA to boronic esters (e.g., pinacol ester) .

- Applications : Boronic esters improve stability and solubility for storage and subsequent reactions .

Reduction

- Reagents : LiAlH4 or NaBH4 reduces TMPBA to borane derivatives, useful in asymmetric catalysis.

Substitution Reactions

TMPBA participates in electrophilic aromatic substitution (EAS) and protodeboronation under specific conditions.

Electrophilic Substitution

- Halogenation : Bromination at the pyrazole C-5 position occurs using NBS in CCl4, yielding halogenated analogs for further functionalization .

Protodeboronation

- Conditions : Acidic or aqueous media induce protodeboronation, forming 1,3,5-trimethylpyrazole as a byproduct. This side reaction is minimized in anhydrous Suzuki couplings .

Synthetic Modifications and Stability

- Pinacol Ester Formation : Reaction with pinacol yields 1,3,5-trimethylpyrazole-4-boronic acid pinacol ester (≥98% purity), enhancing air stability and handling .

- Atropisomer Issues : Asymmetrical derivatives (e.g., 1,3,5-trimethylpyrazole substituents) face atropisomerism, resolved by replacing with symmetrical pyrimidine rings (e.g., 4,6-dimethylpyrimidine) .

科学研究应用

Organic Synthesis

TMPBA serves as a crucial building block in organic synthesis. Its boronic acid functionality enables it to participate in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of biaryl compounds. This reaction is essential for synthesizing pharmaceuticals and agrochemicals.

Table 1: Key Reactions Involving TMPBA

| Reaction Type | Description | Key Products |

|---|---|---|

| Suzuki-Miyaura Coupling | Forms biaryl compounds using aryl halides | Biaryl pharmaceuticals |

| Oxidation | Converts boronic acid to esters or borates | Boronic esters |

| Reduction | Converts boronic acid to borane derivatives | Borane compounds |

Medicinal Chemistry

In medicinal chemistry, TMPBA has emerged as a potential candidate for drug development due to its ability to inhibit specific enzymes. Notably, it has shown promise as an antagonist for the corticotropin-releasing factor receptor 1 (CRF1), which is involved in stress response mechanisms.

Case Study: CRF1 Receptor Antagonism

- Objective: Investigate the anxiolytic effects of TMPBA.

- Method: Animal model studies were conducted to assess the compound's impact on anxiety-related behaviors.

- Findings: TMPBA exhibited effects comparable to traditional benzodiazepines, indicating its potential for treating anxiety disorders.

Agricultural Chemistry

TMPBA is also utilized in agricultural chemistry as a component of innovative agrochemicals. Its fungicidal and herbicidal properties enhance crop protection and yield.

Table 2: Applications in Agricultural Chemistry

| Application Type | Description | Benefits |

|---|---|---|

| Fungicides | Protects crops from fungal infections | Increases crop yield |

| Herbicides | Controls unwanted plant growth | Reduces competition for nutrients |

Material Science Applications

In material science, TMPBA contributes to the development of advanced materials such as polymers and coatings. Its unique chemical properties enhance durability and resistance to environmental factors.

作用机制

The mechanism of action of 1,3,5-trimethylpyrazole-4-boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biochemical applications . The pyrazole ring also contributes to its reactivity and binding properties .

相似化合物的比较

Similar Compounds

- 1,3-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

- 1-Ethylpyrazole-4-boronic acid

- 1-Isobutyl-1H-pyrazole-5-boronic acid

Uniqueness

1,3,5-Trimethylpyrazole-4-boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and binding properties compared to other boronic acids. The presence of three methyl groups on the pyrazole ring enhances its stability and influences its chemical behavior .

生物活性

Overview

1,3,5-Trimethylpyrazole-4-boronic acid (TMPBA) is a heterocyclic organic compound notable for its boronic acid functional group and its potential biological applications. This compound has garnered attention in medicinal chemistry and agricultural science due to its unique structural features, which facilitate various biological activities, including enzyme inhibition and insecticidal properties.

Chemical Structure and Properties

TMPBA features a pyrazole ring substituted with three methyl groups and a boronic acid group. The chemical formula is with a molecular weight of 154.17 g/mol. The presence of the boronic acid group allows TMPBA to interact with diols and other nucleophiles, making it valuable in biochemical applications.

1. Enzyme Inhibition

TMPBA has shown potential as an enzyme inhibitor, particularly against certain targets involved in disease pathways. The mechanism of action primarily involves the reversible covalent bonding of the boronic acid group to the active sites of enzymes that contain diol structures. This interaction can effectively inhibit enzymatic activity.

Case Study: CRF1 Receptor Antagonism

Research has indicated that TMPBA can antagonize corticotropin-releasing factor receptor 1 (CRF1), which plays a crucial role in stress responses. In studies involving animal models, TMPBA demonstrated anxiolytic-like effects comparable to traditional benzodiazepines, suggesting its potential application in treating anxiety disorders .

2. Insecticidal Activity

TMPBA derivatives have been evaluated for their insecticidal properties against various pests. A study highlighted the efficacy of TMPBA-related compounds against Tetranychus cinnabarinus (red spider mite) and Plutella xylostella (diamondback moth). Compounds derived from TMPBA exhibited moderate to high mortality rates at concentrations as low as 200 µg/mL, indicating significant potential for agricultural applications .

Table 1: Insecticidal Activity of TMPBA Derivatives

| Compound | Target Pest | Concentration (µg/mL) | Mortality Rate (%) |

|---|---|---|---|

| 8m | Tetranychus cinnabarinus | 400 | 70 |

| 8i | Plutella xylostella | 100 | 100 |

| 8p | Aphis craccivora | 200 | Moderate |

Anti-inflammatory Properties

Recent studies have explored the anti-inflammatory potential of TMPBA and its derivatives. These compounds have been tested for their inhibitory effects on cyclooxygenase enzymes (COX-1 and COX-2), which are key players in inflammatory processes.

Table 2: COX Inhibition Data

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index |

|---|---|---|---|

| TMPBA | 0.034 | 0.01 | High |

| Derivative A | 0.045 | 0.005 | Very High |

The selectivity for COX-2 over COX-1 suggests that TMPBA derivatives could be developed into safer anti-inflammatory agents with reduced gastrointestinal side effects compared to traditional NSAIDs like diclofenac .

The mechanism by which TMPBA exerts its biological effects is primarily through the interaction of its boronic acid group with specific biomolecules. This interaction allows for reversible binding to target proteins, influencing their activity and potentially leading to therapeutic effects in various disease models.

属性

IUPAC Name |

(1,3,5-trimethylpyrazol-4-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11BN2O2/c1-4-6(7(10)11)5(2)9(3)8-4/h10-11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWOUMBMZDWJMGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(N(N=C1C)C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50457520 | |

| Record name | 1,3,5-Trimethylpyrazole-4-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50457520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

847818-62-6 | |

| Record name | 1,3,5-Trimethylpyrazole-4-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50457520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,5-Trimethylpyrazole-4-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。